

# Application Notes and Protocols: Measuring SYHA1813 Target Engagement

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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of techniques and experimental protocols for measuring the target engagement of **SYHA1813**, a dual inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] [3][4] Accurate assessment of target engagement is critical for understanding the mechanism of action, optimizing dosing regimens, and establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships in both preclinical and clinical settings.

**SYHA1813** exerts its anti-tumor effects by inhibiting angiogenesis and modulating the tumor microenvironment through the inhibition of tumor-associated macrophages.[2][3][5] This document outlines both direct and indirect methods to quantify the engagement of **SYHA1813** with its primary targets, VEGFR2 and CSF1R, and to measure the downstream biological consequences of this inhibition.

# **Direct Target Engagement Assays**

Direct target engagement assays provide evidence of the physical interaction between **SYHA1813** and its intended targets, VEGFR and CSF1R.

### In-Cell Western™ Assay for Receptor Phosphorylation

### Methodological & Application





The In-Cell Western<sup>™</sup> Assay is a quantitative immunofluorescence method performed in microplates to measure protein levels and post-translational modifications, such as phosphorylation, in whole cells.[6][7][8][9] This assay can be used to determine the inhibitory effect of **SYHA1813** on the ligand-induced phosphorylation of VEGFR2 and CSF1R in a cellular context.

Experimental Protocol: In-Cell Western™ Assay

- Cell Seeding: Seed a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2, or a macrophage cell line like RAW264.7 for CSF1R) in a 96-well or 384-well plate and culture until confluent.
- Serum Starvation: If necessary, serum-starve the cells to reduce basal receptor phosphorylation.
- Compound Treatment: Treat the cells with a dose range of **SYHA1813** for a predetermined time. Include a vehicle control (e.g., DMSO).
- Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF-A for VEGFR2, CSF-1 for CSF1R) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
- Fixation and Permeabilization:
  - Fix the cells with 3.7% formaldehyde in PBS for 20 minutes at room temperature.
  - Wash the wells with PBS.
  - Permeabilize the cells with a buffer containing a detergent (e.g., Triton X-100) for 5 minutes.[7]
- Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in TBST)
   for 1.5 hours at room temperature.
- Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the phosphorylated forms of VEGFR2 (e.g., anti-phospho-VEGFR2) and CSF1R (e.g., anti-



phospho-CSF1R), along with an antibody for a housekeeping protein for normalization (e.g., anti-GAPDH or a total receptor antibody), overnight at 4°C.[8]

- Secondary Antibody Incubation: Wash the wells and incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark.
- Imaging and Quantification: Scan the plate using a near-infrared imaging system and quantify the fluorescence intensity. The ratio of the phospho-protein signal to the normalization signal is calculated to determine the extent of receptor phosphorylation inhibition by SYHA1813.

# Indirect Target Engagement & Downstream Biomarker Assays

Indirect methods assess the biological consequences of **SYHA1813**'s interaction with its targets. These pharmacodynamic biomarkers can provide crucial information about the drug's activity in a biological system.

### Soluble VEGFR2 (sVEGFR2) ELISA

In clinical studies, a reduction in the levels of soluble VEGFR2 (sVEGFR2) in patient plasma has been observed following treatment with **SYHA1813**, serving as a pharmacodynamic biomarker of target engagement.[4][10][11]

Experimental Protocol: sVEGFR2 ELISA

This protocol is based on a standard sandwich ELISA format.[12][13][14][15][16]

- Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for human sVEGFR2.
- Sample and Standard Preparation:
  - Collect patient serum or plasma samples at baseline and at various time points after
     SYHA1813 administration.



- Prepare a standard curve using recombinant human sVEGFR2.
- Incubation: Add standards and samples to the wells and incubate for 1-2 hours at 37°C.
- Detection Antibody: Wash the wells and add a biotinylated detection antibody specific for sVEGFR2. Incubate for 1 hour at 37°C.
- Enzyme Conjugate: Wash the wells and add a streptavidin-horseradish peroxidase (SAV-HRP) conjugate. Incubate for 30 minutes at 37°C.
- Substrate Addition: Wash the wells and add a TMB substrate solution. Incubate in the dark for 10-20 minutes at 37°C.
- Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Analysis: Calculate the concentration of sVEGFR2 in the samples by interpolating from the standard curve. A decrease in sVEGFR2 levels post-treatment indicates target engagement.

#### **Assessment of Angiogenesis Inhibition**

**SYHA1813**'s inhibition of VEGFR leads to a reduction in tumor angiogenesis. This can be quantified by measuring microvessel density in tumor tissue.[1][17][18][19]

Experimental Protocol: Immunohistochemistry (IHC) for CD31

CD31 is an endothelial cell marker commonly used to visualize blood vessels in tissue sections.[20]

- Tissue Preparation: Collect tumor tissues from preclinical models or patient biopsies and fix them in formalin, followed by paraffin embedding.
- Sectioning: Cut 5 μm thick sections and mount them on charged slides.
- Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[20]



- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0).[20]
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum.[21][22]
- Primary Antibody Incubation: Incubate the sections with a primary antibody against CD31 overnight at 4°C.
- Secondary Antibody and Detection:
  - Wash the sections and incubate with a biotinylated secondary antibody.
  - Follow with an avidin-biotin-peroxidase complex.
  - Visualize with a DAB chromogen, which produces a brown precipitate at the site of the antigen.
- Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a permanent mounting medium.
- Image Analysis: Acquire images of the stained sections and quantify the microvessel density
  by counting the number of CD31-positive vessels per unit area. A reduction in microvessel
  density in SYHA1813-treated samples compared to controls indicates inhibition of
  angiogenesis.

#### **Analysis of Macrophage Polarization**

**SYHA1813**'s inhibition of CSF1R can modulate the tumor microenvironment by affecting macrophage polarization, potentially shifting from an M2 (pro-tumor) to an M1 (anti-tumor) phenotype.[4][5] This can be assessed by IHC for specific macrophage markers.

Experimental Protocol: Immunohistochemistry (IHC) for F4/80

F4/80 is a widely used marker for murine macrophages.[23][24]

The protocol for F4/80 IHC is similar to that for CD31, with the primary antibody being specific for F4/80. Analysis would involve quantifying the number of F4/80-positive cells within the



tumor microenvironment. A decrease in the overall number of macrophages or a change in their localization could indicate a therapeutic effect. Further analysis with markers for M1 (e.g., CD80) and M2 (e.g., CD206) macrophages can provide more detailed insights into the modulation of macrophage polarization.[4][25]

#### p53 Pathway Activation

**SYHA1813** has been shown to activate the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][12] This can be assessed by Western blotting for key proteins in this pathway.

Experimental Protocol: Western Blot for p53 and p21

- Cell Lysis: Treat cancer cells with **SYHA1813** and lyse the cells to extract total protein.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[26]
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, phospho-p53 (e.g., Ser15), and the downstream target p21 overnight at 4°C. A loading control like GAPDH or β-actin should also be probed.[10][27][28]
- Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Signal Detection: Detect the chemiluminescent signal using an imaging system.
- Analysis: An increase in the levels of p53, phospho-p53, and p21 in SYHA1813-treated cells would confirm the activation of the p53 pathway.

## **Quantitative Data Summary**



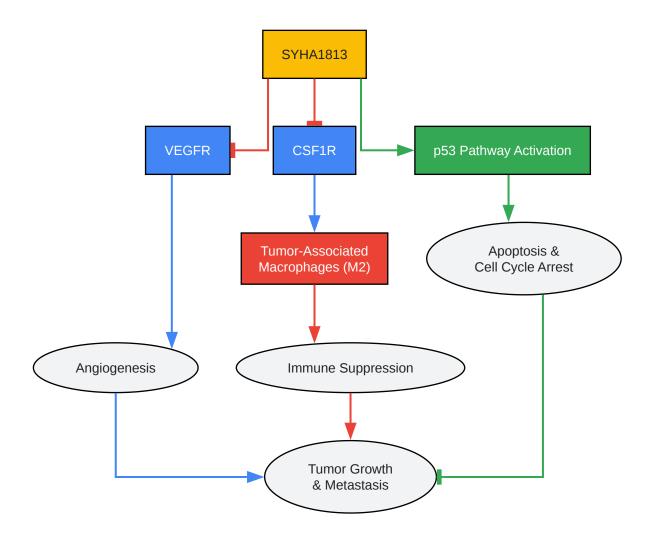
Assay	Target/Biomar ker	Sample Type	Expected Outcome with SYHA1813 Treatment	Key Protocol Steps
In-Cell Western™	p-VEGFR2, p- CSF1R	Cultured Cells	Decreased Phosphorylation	Cell seeding, compound treatment, ligand stimulation, fixation/permeabi lization, antibody incubation, near- infrared imaging.
ELISA	Soluble VEGFR2	Serum, Plasma	Decreased Levels	Plate coating, sample/standard incubation, detection antibody, enzyme conjugate, substrate, absorbance reading.
Immunohistoche mistry	CD31	Tumor Tissue	Decreased Microvessel Density	Tissue fixation/embeddi ng, sectioning, antigen retrieval, antibody incubation, chromogenic detection, imaging, and quantification.
Immunohistoche mistry	F4/80	Tumor Tissue	Altered Macrophage Infiltration	Tissue fixation/embeddi ng, sectioning,



				antigen retrieval, antibody incubation, chromogenic detection, imaging, and quantification.
Western Blot	p53, p-p53, p21	Cell Lysates	Increased Protein Levels	Cell lysis, protein quantification, SDS-PAGE, membrane transfer, antibody incubation, chemiluminescen t detection.

# **Visualizations**

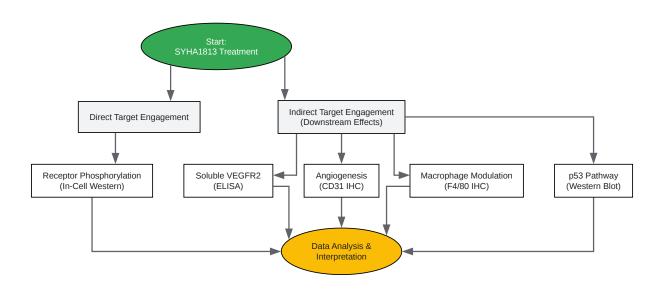




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Caption: SYHA1813 signaling pathway.





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Caption: Experimental workflow for measuring target engagement.

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